molecular formula C29H24BrN3O5 B415927 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 330662-89-0

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B415927
CAS No.: 330662-89-0
M. Wt: 574.4g/mol
InChI Key: PWTQWFZEEBTPPO-UHFFFAOYSA-N
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Description

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C29H24BrN3O5 and its molecular weight is 574.4g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Quinoline moiety : Known for various pharmacological effects.
  • Pyrazole ring : Associated with anti-inflammatory and analgesic properties.
  • Oxobutanoic acid : Plays a role in metabolic pathways and enzyme interactions.

Antimicrobial Activity

Research has shown that derivatives of 4-oxobutanoic acid exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated:

  • Antifungal Activity : Certain derivatives showed inhibition rates of up to 96.5% against Aspergillus fumigatus and 93.7% against Helminthosporium sativum .
  • Bacterial Inhibition : Compounds derived from similar structures have shown effective growth inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with varying degrees of effectiveness .
CompoundTarget OrganismInhibition Rate (%)
2Aspergillus fumigatus96.5
6Helminthosporium sativum93.7
3Bacillus subtilis37.6
4Pseudomonas aeruginosa33.2

Anticancer Activity

The compound has been evaluated for its anticancer potential through cytotoxicity assays:

  • Cytotoxicity Assays : The compound's derivatives exhibited GI50 values ranging from 19 to 33 nM, indicating high potency against various cancer cell lines .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activities:

  • Tyrosinase Inhibition : Related compounds showed moderate inhibitory effects on tyrosinase, with IC50 values ranging from 102.3 to 244.1 μM . This suggests potential applications in skin whitening and treatment of hyperpigmentation.

Case Studies

A notable study investigated the mechanism of action of a structurally similar compound that selectively inhibited NMDA receptors, demonstrating a potential pathway for neuroprotective effects . The selectivity for specific receptor subunits indicates that similar mechanisms may apply to the target compound.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications on the quinoline and pyrazole rings have been shown to enhance potency and selectivity against specific biological targets.

Properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTQWFZEEBTPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

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